2-(4-chloro-3-methylphenoxy)-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]acetamide
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Overview
Description
2-(4-chloro-3-methylphenoxy)-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of phenoxy, fluorophenyl, and oxadiazole groups, which contribute to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3-methylphenoxy)-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-chloro-3-methylphenol with an appropriate acylating agent to form the phenoxy intermediate.
Oxadiazole Ring Formation: The next step involves the cyclization of the phenoxy intermediate with a suitable nitrile oxide to form the oxadiazole ring.
Final Coupling: The final step involves coupling the oxadiazole intermediate with 4-fluoroaniline under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-3-methylphenoxy)-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the oxadiazole ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenoxy and fluorophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-(4-chloro-3-methylphenoxy)-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
4-chloro-2-methylphenoxyacetic acid: A related compound with similar phenoxy and chloro groups.
Mecoprop-P: Another compound with a similar phenoxy structure but different substituents.
Uniqueness
2-(4-chloro-3-methylphenoxy)-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]acetamide is unique due to the presence of the oxadiazole ring and the combination of chloro, methyl, and fluoro substituents. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C17H13ClFN3O3 |
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Molecular Weight |
361.8 g/mol |
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]acetamide |
InChI |
InChI=1S/C17H13ClFN3O3/c1-10-8-13(6-7-14(10)18)24-9-15(23)20-17-16(21-25-22-17)11-2-4-12(19)5-3-11/h2-8H,9H2,1H3,(H,20,22,23) |
InChI Key |
NFZGUBAWHGVAIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=NON=C2C3=CC=C(C=C3)F)Cl |
Origin of Product |
United States |
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